![molecular formula C30H28BNO2 B2899358 9-([1,1'-Biphenyl]-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole CAS No. 1391729-66-0](/img/structure/B2899358.png)
9-([1,1'-Biphenyl]-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-([1,1'-Biphenyl]-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a useful research compound. Its molecular formula is C30H28BNO2 and its molecular weight is 445.37. The purity is usually 95%.
BenchChem offers high-quality 9-([1,1'-Biphenyl]-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-([1,1'-Biphenyl]-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Electronics and Optoelectronics
Field:
Organic electronics and optoelectronics are interdisciplinary fields that focus on developing electronic and photonic devices using organic materials. These materials offer advantages such as flexibility, low-cost fabrication, and tunable properties.
9-([1,1’-Biphenyl]-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
has been investigated for its use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Its unique molecular structure allows for efficient charge transport and emission properties.
Experimental Procedures:
Researchers synthesize the compound using standard organic synthesis techniques. Thin films of the material are deposited onto substrates using methods like spin-coating or vapor deposition. For OLEDs, the compound serves as an emissive layer, while in OPVs, it acts as an electron donor or acceptor. OFETs utilize the compound as a semiconductor layer.
Results and Outcomes:
Studies have shown promising performance in OLEDs, with high electroluminescence efficiency and color purity. In OPVs, the compound contributes to improved power conversion efficiency due to its absorption properties. OFETs exhibit enhanced charge carrier mobility when using this compound as the active layer .
Chemical Sensors
Field:
Chemical sensors play a crucial role in detecting and quantifying specific analytes in various environments. These sensors find applications in environmental monitoring, healthcare, and industrial safety.
Application Summary:
The compound can be employed as a sensing material in chemical sensors. Its interaction with specific gases or liquids leads to measurable changes in electrical conductivity, fluorescence, or other properties.
Experimental Procedures:
Researchers functionalize the compound by attaching specific functional groups that enhance its sensitivity to target analytes. The modified material is then incorporated into sensor devices. For gas sensors, thin films are deposited onto substrates, and the response to gas exposure is monitored. Liquid-phase sensors may use the compound in solution or immobilized on surfaces.
Results and Outcomes:
Studies have demonstrated the compound’s selectivity and sensitivity toward certain gases (e.g., volatile organic compounds) and ions (e.g., heavy metals). Its use in chemical sensors contributes to rapid and reliable detection with potential applications in environmental monitoring and industrial safety .
特性
IUPAC Name |
9-(4-phenylphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28BNO2/c1-29(2)30(3,4)34-31(33-29)23-16-19-28-26(20-23)25-12-8-9-13-27(25)32(28)24-17-14-22(15-18-24)21-10-6-5-7-11-21/h5-20H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVXGZDSERJQTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=C(C=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-([1,1'-Biphenyl]-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |
CAS RN |
1391729-66-0 |
Source


|
| Record name | 9-([1,1'-Biphenyl]-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

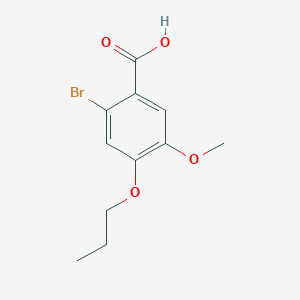
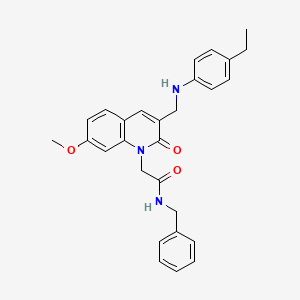
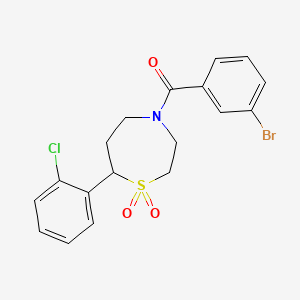
![(E)-2-(benzenesulfonyl)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile](/img/structure/B2899282.png)
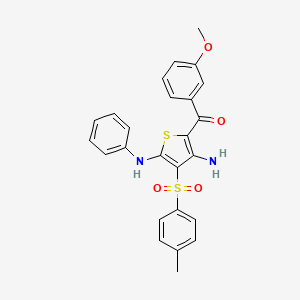
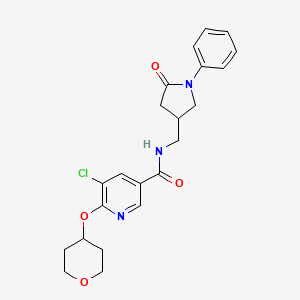
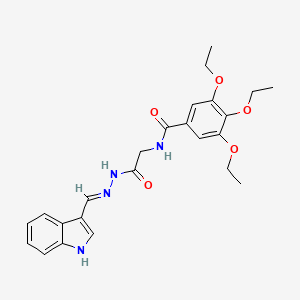
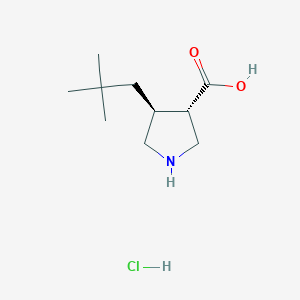
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-bromobenzene-1-sulfonamide](/img/structure/B2899291.png)
![2-[2-(1,3-Benzoxazol-2-ylamino)ethyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2899292.png)
![N-(3-methoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2899294.png)
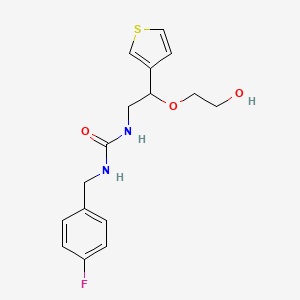
![N-(2,6-difluorobenzyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2899296.png)
![N-[4-(acetylamino)phenyl]-2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide](/img/structure/B2899297.png)